molecular formula C17H20N2O3 B5320666 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea

1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B5320666
M. Wt: 300.35 g/mol
InChI Key: BMXYADRTHGQUEK-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-6-5-7-16(12(11)2)19-17(20)18-13-8-14(21-3)10-15(9-13)22-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXYADRTHGQUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar compounds to 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea include other substituted ureas, such as:

  • 1-(3,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea
  • 1-(3,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea
  • 1-(3,5-Dimethoxyphenyl)-3-(2,3-dichlorophenyl)urea

These compounds share structural similarities but differ in the position and type of substituents on the aromatic rings, which can influence their chemical properties and applications

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